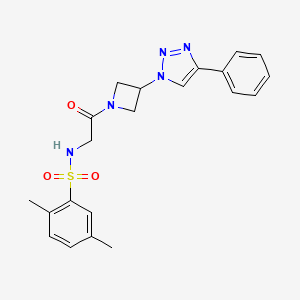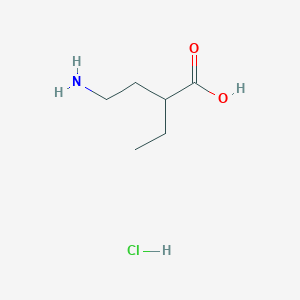
Fmoc-Ala(2-Anth)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Alanine(2-Anthracenyl)-OH is a derivative of alanine, an amino acid, where the amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group and the side chain is modified with an anthracenyl group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal of the Fmoc protecting group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Alanine(2-Anthracenyl)-OH typically involves the following steps:
Protection of Alanine: Alanine is first protected by reacting with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA) to form Fmoc-Alanine.
Anthracenyl Group Introduction: The Fmoc-Alanine is then reacted with 2-bromoanthracene in the presence of a palladium catalyst to introduce the anthracenyl group, forming Fmoc-Alanine(2-Anthracenyl)-OH.
Industrial Production Methods
Industrial production of Fmoc-Alanine(2-Anthracenyl)-OH follows similar synthetic routes but on a larger scale, often utilizing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Alanine(2-Anthracenyl)-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine in dimethylformamide (DMF).
Coupling Reactions: The free amine group can be coupled with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base.
Common Reagents and Conditions
Deprotection: 20% piperidine in DMF.
Coupling: HBTU and DIPEA in DMF.
Major Products
Deprotection: Alanine(2-Anthracenyl)-OH.
Coupling: Peptides with the anthracenyl-modified alanine residue.
Applications De Recherche Scientifique
Fmoc-Alanine(2-Anthracenyl)-OH is used in various scientific research applications, including:
Peptide Synthesis: It is used in the synthesis of peptides with specific modifications for studying protein interactions and functions.
Fluorescent Probes: The anthracenyl group imparts fluorescence, making it useful in the development of fluorescent probes for biological imaging.
Drug Development: Modified peptides containing Fmoc-Alanine(2-Anthracenyl)-OH are explored for their potential therapeutic properties.
Mécanisme D'action
The mechanism of action of Fmoc-Alanine(2-Anthracenyl)-OH in peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain. The Fmoc group protects the amino group during the coupling reactions and is removed before the next amino acid is added. The anthracenyl group can interact with other molecules through π-π stacking interactions, which can be useful in studying molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Alanine-OH: Lacks the anthracenyl group, used in standard peptide synthesis.
Fmoc-Phenylalanine-OH: Contains a phenyl group instead of an anthracenyl group, used for different peptide modifications.
Fmoc-Tryptophan-OH: Contains an indole group, used for peptides requiring aromatic side chains.
Uniqueness
Fmoc-Alanine(2-Anthracenyl)-OH is unique due to the presence of the anthracenyl group, which imparts fluorescence and allows for specific interactions in biological systems. This makes it particularly useful in applications requiring fluorescent labeling and studying molecular interactions.
Propriétés
IUPAC Name |
(2S)-3-anthracen-2-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25NO4/c34-31(35)30(16-20-13-14-23-17-21-7-1-2-8-22(21)18-24(23)15-20)33-32(36)37-19-29-27-11-5-3-9-25(27)26-10-4-6-12-28(26)29/h1-15,17-18,29-30H,16,19H2,(H,33,36)(H,34,35)/t30-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQGAAWWCDXJIK-PMERELPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(Trifluoromethyl)pyridin-2-yl]thiomorpholine](/img/structure/B2763411.png)
![2-(benzylthio)-7-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2763412.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide](/img/structure/B2763413.png)





![ethyl 2-(2-(4-fluorophenoxy)acetamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2763423.png)
![5-[[[2-methyl-5-[[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoyl]amino]phenyl]methyl]amino]-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid,methylester](/img/structure/B2763426.png)
